molecular formula C11H8N4OS2 B10971024 N-(3-cyanothiophen-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

N-(3-cyanothiophen-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B10971024
M. Wt: 276.3 g/mol
InChI Key: OYOYGRXSLIUUTI-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. The starting materials may include 3-cyanothiophene, pyrimidine-2-thiol, and acetic anhydride. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

  • Step 1: Formation of Intermediate:
    • React 3-cyanothiophene with a suitable reagent to introduce the acetamide group.
    • Conditions: Use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF).
  • Step 2: Coupling Reaction:
    • Couple the intermediate with pyrimidine-2-thiol to form the final product.
    • Conditions: Use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanothiophen-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

  • Oxidation:
    • Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
    • Conditions: Aqueous or organic solvents, controlled temperatures.
    • Products: Oxidized derivatives of the compound.
  • Reduction:
    • Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
    • Conditions: Anhydrous solvents, low temperatures.
    • Products: Reduced forms of the compound.
  • Substitution:
    • Reagents: Halogenating agents, nucleophiles.
    • Conditions: Organic solvents, catalysts.
    • Products: Substituted derivatives of the compound.

Scientific Research Applications

  • Chemistry:
    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under different conditions.
  • Biology:
    • Investigated for its potential as a bioactive molecule.
    • Studied for its interactions with biological macromolecules.
  • Medicine:
    • Explored for its potential therapeutic properties.
    • Studied for its effects on cellular pathways and molecular targets.
  • Industry:
    • Used in the development of new materials and chemical products.
    • Studied for its potential applications in catalysis and material science.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: This compound is unique due to its specific combination of functional groups and heterocyclic rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C11H8N4OS2

Molecular Weight

276.3 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C11H8N4OS2/c12-6-8-2-5-17-10(8)15-9(16)7-18-11-13-3-1-4-14-11/h1-5H,7H2,(H,15,16)

InChI Key

OYOYGRXSLIUUTI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NC2=C(C=CS2)C#N

Origin of Product

United States

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